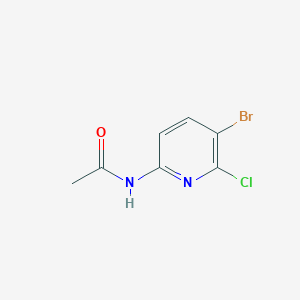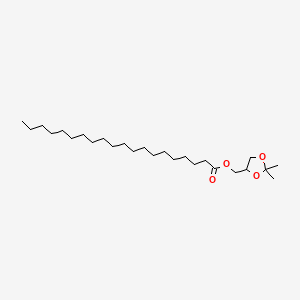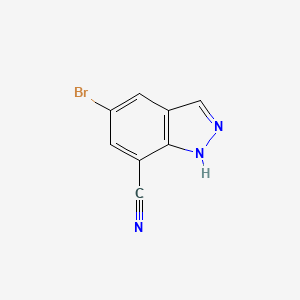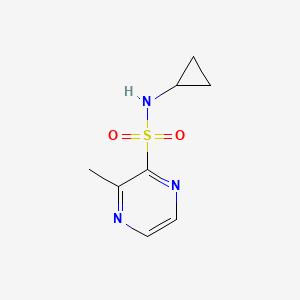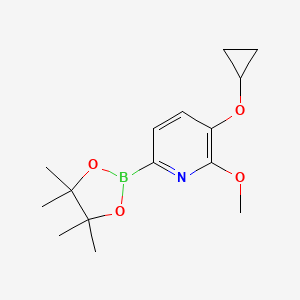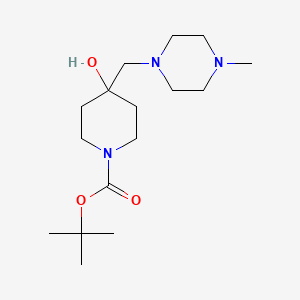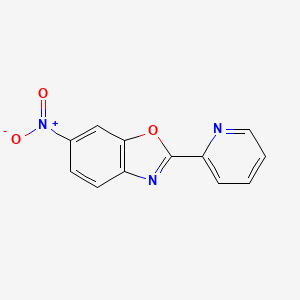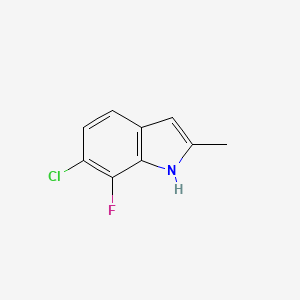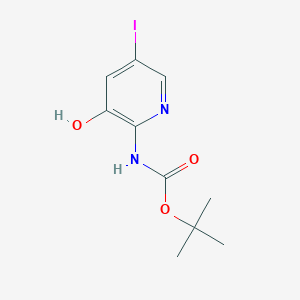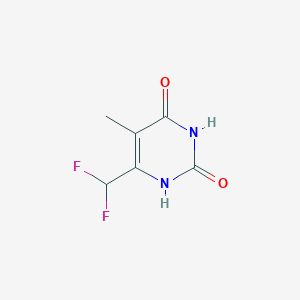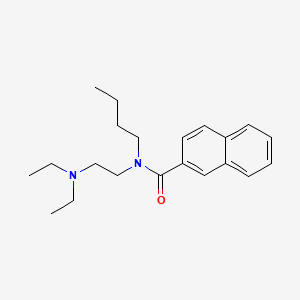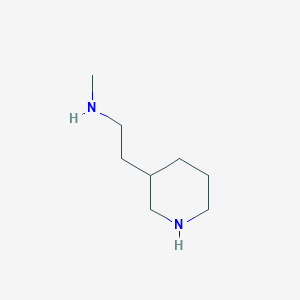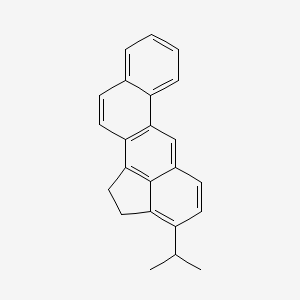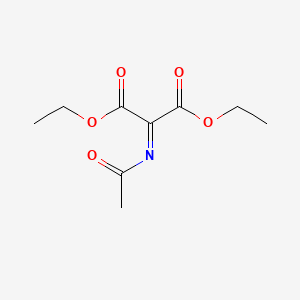
Propanedioic acid, (acetylimino)-, diethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Propanedioic acid, (acetylimino)-, diethyl ester: is a chemical compound with the molecular formula C9H15NO5 and a molecular weight of 217.2191 g/mol . It is also known by several other names, including Diethyl acetamidomalonate and Diethyl 2-acetamidomalonate . This compound is a derivative of malonic acid and is used in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: Propanedioic acid, (acetylimino)-, diethyl ester can be synthesized through the reaction of diethyl malonate with acetamide under specific conditions. The reaction typically involves the use of a base such as sodium ethoxide to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production of this compound often involves the esterification of malonic acid derivatives with ethanol in the presence of an acid catalyst. This process ensures high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: Propanedioic acid, (acetylimino)-, diethyl ester can undergo substitution reactions where the acetylamino group is replaced by other functional groups.
Hydrolysis: This compound can be hydrolyzed to produce malonic acid derivatives and acetamide.
Alkylation: The compound can be alkylated at the alpha position to form various substituted derivatives.
Common Reagents and Conditions:
Bases: Sodium ethoxide, potassium carbonate.
Acids: Hydrochloric acid, sulfuric acid.
Solvents: Ethanol, methanol, water.
Major Products Formed:
Malonic acid derivatives: Through hydrolysis.
Substituted malonates: Through alkylation and substitution reactions.
Scientific Research Applications
Chemistry: Propanedioic acid, (acetylimino)-, diethyl ester is used as an intermediate in organic synthesis, particularly in the preparation of various pharmaceuticals and agrochemicals .
Biology: In biological research, this compound is used to study enzyme mechanisms and metabolic pathways involving malonic acid derivatives .
Medicine: It is utilized in the synthesis of certain drugs, including those with anti-inflammatory and analgesic properties .
Industry: The compound is employed in the production of polymers and resins, where it acts as a building block for more complex molecules .
Mechanism of Action
The mechanism of action of propanedioic acid, (acetylimino)-, diethyl ester involves its ability to participate in nucleophilic substitution and addition reactions. The acetylamino group can be targeted by nucleophiles, leading to the formation of various substituted products. The compound can also undergo hydrolysis to release malonic acid derivatives, which are key intermediates in many biochemical pathways .
Comparison with Similar Compounds
Diethyl malonate: A simpler ester of malonic acid, used in similar synthetic applications.
Diethyl acetamidomalonate: Another derivative of malonic acid with similar properties and uses.
Uniqueness: Propanedioic acid, (acetylimino)-, diethyl ester is unique due to its acetylamino group, which provides additional reactivity and versatility in chemical synthesis. This makes it particularly valuable in the preparation of complex organic molecules and pharmaceuticals .
Properties
CAS No. |
81357-07-5 |
|---|---|
Molecular Formula |
C9H13NO5 |
Molecular Weight |
215.20 g/mol |
IUPAC Name |
diethyl 2-acetyliminopropanedioate |
InChI |
InChI=1S/C9H13NO5/c1-4-14-8(12)7(10-6(3)11)9(13)15-5-2/h4-5H2,1-3H3 |
InChI Key |
VVRHQNQHWYZYJN-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(=NC(=O)C)C(=O)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


